

A Comprehensive Technical Guide to Pivalamide: Structure, Properties, and Synthetic Applications

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Compound of Interest		
Compound Name:	Pivalamide	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **Pivalamide** (2,2-dimethylpropanamide), a sterically hindered primary amide with significant utility in organic synthesis, materials science, and medicinal chemistry. Its unique structural properties, conferred by the bulky tert-butyl group, make it a valuable building block and directing group in modern synthetic methodologies.

Chemical Structure and Identification

Pivalamide, also known as trimethylacetamide, is the amide derivative of pivalic acid.[1] The core structure consists of a propanamide backbone with two methyl groups attached to the C2 position, forming a characteristic tert-butyl group ((CH₃)₃C-). This group is directly bonded to the carbonyl carbon of the amide functional group (-CONH₂).[1] The significant steric hindrance imposed by the tert-butyl moiety is a defining feature that governs its chemical reactivity and physical properties.[2]

Key Identifiers:

- IUPAC Name: 2,2-Dimethylpropanamide[1][3]
- Synonyms: Trimethylacetamide, Pivalic acid amide[4][5][6]



- CAS Number: 754-10-9[1][2][3][4][7]
- Chemical Formula: C₅H₁₁NO[1][2][4][7]

The diagram below illustrates the molecular structure and key identifiers of **Pivalamide**.

Figure 1: Pivalamide Structure and Identifiers

Pivalamide

Chemical Formula: C5H11NO

Molecular Weight: 101.15 g/mol

IUPAC Name

2,2-Dimethylpropanamide

CAS Number

754-10-9

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Caption: Molecular structure and primary identifiers of **Pivalamide**.

Physicochemical Properties

Pivalamide is a white crystalline solid at standard conditions.[7] The bulky tert-butyl group restricts intermolecular interactions, influencing its melting and boiling points. A summary of its key quantitative properties is provided in the table below.



Property	Value	Reference(s)
Molecular Weight	101.15 g/mol	[2][4][7][8]
Melting Point	154 to 157 °C (309 to 315 °F; 427 to 430 K)	[1]
Boiling Point	212 °C (414 °F; 485 K)	[1]
Appearance	White to almost white powder/crystal	[7]
InChI Key	XIPFMBOWZXULIA- UHFFFAOYSA-N	[1][2][7]

Experimental Protocols & Characterization

The synthesis of **Pivalamide** can be achieved through the direct amidation of pivalic acid or its derivatives (e.g., pivaloyl chloride) with ammonia. The following is a representative protocol for the synthesis from pivaloyl chloride.

Protocol: Synthesis of Pivalamide

- Reaction Setup: A solution of pivaloyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
- Ammonia Addition: Concentrated aqueous ammonia (e.g., 28-30%, ~2.0 eq) is added dropwise to the cooled solution with vigorous stirring. The formation of a white precipitate (Pivalamide and ammonium chloride) is observed.
- Reaction Monitoring: The reaction is allowed to stir for 1-2 hours at room temperature.
 Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography
 (GC) to confirm the consumption of the starting material.
- Workup and Isolation: The reaction mixture is filtered to collect the solid. The solid is then washed with cold water to remove ammonium chloride.



- Purification: The crude **Pivalamide** is purified by recrystallization from a suitable solvent system (e.g., water or toluene) to yield a white crystalline solid.
- Characterization: The final product is dried under a vacuum, and its identity and purity are confirmed by melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Vibrational spectroscopy provides detailed information about the covalent bonds within the **Pivalamide** molecule.[2]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of dry, solid Pivalamide is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For
 Pivalamide, key peaks include:
 - N-H Stretching: Two distinct bands for the primary amide are observed in the 3400-3100 cm⁻¹ region (reported at approximately 3398 cm⁻¹ and 3205 cm⁻¹).[2]
 - C=O Stretching (Amide I): A strong absorption band appears around 1640-1680 cm⁻¹.
 - C-H Bending: Characteristic bands for the tert-butyl group are observed around 1365 cm⁻¹ and 1395 cm⁻¹.

Applications in Organic Synthesis

The pivaloyl group is a crucial tool in modern organic synthesis, particularly as a sterically demanding directing group for C-H activation and functionalization reactions.[2]

The **pivalamide** functional group can be used to direct the selective functionalization of C-H bonds at positions that would otherwise be unreactive. For example, in pivanilides (N-pivaloyl



anilines), the amide group directs the arylation to the meta-position of the aniline ring using a copper catalyst.[2] This process allows for the direct and efficient formation of complex biaryl structures.

The workflow below illustrates the logical steps in this synthetic application.

Starting Material (Aniline Derivative) Step 1: Amide Formation (Acylation with Pivaloyl Chloride) Intermediate: Pivanilide (Directing Group Installed) Step 2: Directed C-H Arylation (Copper Catalyst, Iodine Reagent) Product (meta-Arylated Aniline Derivative) Step 3: Deprotection (Optional) (Hydrolysis of Pivalamide) Final Product (Free meta-Arylated Aniline)

Figure 2: Workflow for Pivalamide-Directed C-H Arylation

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Caption: Logical workflow for the use of **Pivalamide** as a directing group.



This directed synthesis highlights the utility of the **pivalamide** group beyond being a simple structural component. The steric bulk and coordinating ability of the amide are leveraged to control regioselectivity in complex transformations. The amide can later be hydrolyzed, often under harsh conditions due to its steric hindrance, to reveal the free amine.[2]

Pivalamide and its derivatives serve as building blocks for nitrogen-containing heterocycles and other complex molecules with potential biological activity. For instance, it is a precursor for acyl thiourea derivatives that have been investigated as multi-target enzyme inhibitors, including against acetylcholinesterase and butyrylcholinesterase.[2] Its robust and sterically defined nature makes it a reliable synthon in the development of new pharmacological agents.

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